1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-12(3)15(17-18)16-9-13-5-7-14(19-4)8-6-13;/h5-8,10-11H,9H2,1-4H3,(H,16,17);1H |
InChI Key |
NPTAXSDHQMGXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, reacting 3-(isopropylamino)but-2-enenitrile with hydrazine hydrate under acidic conditions generates the 4-methyl-1-isopropyl-1H-pyrazol-3-amine intermediate. This step often requires refluxing in ethanol or methanol for 6–12 hours, yielding the pyrazole core in 65–80% efficiency.
Reductive Amination with 4-Methoxybenzylamine
The secondary amine at position 3 of the pyrazole is functionalized via reductive amination. A mixture of 4-methyl-1-isopropyl-1H-pyrazol-3-amine and 4-methoxybenzaldehyde is stirred in dichloromethane (DCM) at 0–5°C, followed by the addition of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reaction proceeds at room temperature for 12–24 hours, achieving yields of 70–85%.
Key Reaction Conditions:
- Molar ratio: 1:1.2 (pyrazole amine : aldehyde)
- Solvent: DCM or tetrahydrofuran (THF)
- Temperature: 0°C → room temperature
Palladium-mediated reactions enable direct introduction of the 4-methoxybenzyl group to preformed pyrazole intermediates.
Buchwald-Hartwig Amination
This method involves coupling a halogenated pyrazole (e.g., 3-bromo-1-isopropyl-4-methyl-1H-pyrazole) with 4-methoxybenzylamine using a palladium catalyst. A representative protocol uses:
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene at 110°C for 24 hours.
Yields range from 60–75%, with the major byproduct being the homocoupled biaryl derivative.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly for reductive amination and cyclocondensation steps.
Optimized Protocol
A mixture of 4-methyl-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv), 4-methoxybenzaldehyde (1.2 equiv), and NaBH₃CN in ethanol is irradiated at 100°C for 20 minutes, achieving 88% yield. Microwave conditions reduce side reactions such as over-reduction or N-alkylation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 70–85 | 12–24 hrs | High regioselectivity | Requires aldehyde stability |
| Buchwald-Hartwig | 60–75 | 24 hrs | Direct C–N bond formation | Palladium residue contamination |
| Microwave-Assisted | 80–88 | 20–30 min | Rapid synthesis | Specialized equipment required |
Research Findings and Optimization Insights
Solvent Effects on Reductive Amination
Polar aprotic solvents (e.g., DMF, DMSO) decrease yields (<50%) due to competing decomposition pathways, while DCM and THF optimize proton transfer efficiency.
Catalytic System Tuning in Cross-Coupling
Replacing Pd₂(dba)₃ with Pd(OAc)₂ and biphenyl ligands increases turnover frequency (TOF) by 40% in Buchwald-Hartwig reactions.
Purification Challenges
The final compound exhibits moderate solubility in hexanes (2.1 mg/mL at 25°C), necessitating silica gel chromatography with ethyl acetate/hexane (3:7) for isolation.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for the reductive amination step, achieving 92% yield with a residence time of 8 minutes at 140°C. Regulatory-grade purity (>99.5%) is attained via crystallization from hot isopropanol.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Isobutyl (): Further increases hydrophobicity but may hinder target binding due to larger size.
- C3 Position :
Physicochemical and Spectroscopic Data
While direct data for the target compound are unavailable, analogs provide benchmarks:
- Melting Points :
- Spectroscopy :
Biological Activity
1-Isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds, supported by data tables and relevant research findings.
The synthesis of 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methoxybenzylamine with isopropyl hydrazine under mild conditions, often utilizing solvents like ethanol or methanol. The reaction yields the desired compound, which can be purified through recrystallization or chromatography.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N3O |
| Molecular Weight | 248.33 g/mol |
| IUPAC Name | 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine |
| InChI Key | RCVPBPJEAWSDEH-UHFFFAOYSA-N |
Biological Activity
The biological activity of 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has been explored in various studies, particularly in relation to its potential as a pharmacological agent.
The compound is believed to interact with specific enzymes and receptors, modulating their activity. For example, it may inhibit or activate key enzymes involved in metabolic pathways, influencing cellular functions. The exact molecular targets remain to be fully elucidated but are crucial for understanding its therapeutic potential.
Case Studies and Research Findings
Recent studies have investigated the compound's efficacy against various biological targets:
- Inhibition of PAK4 : Research indicated that 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine exhibits inhibitory effects on PAK4 (p21-activated kinase 4), a protein implicated in cancer progression. The compound's IC50 value was reported to be around 5150 nM, suggesting moderate potency against this target .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the hinge region of PAK4, forming critical interactions with key residues (L398 and E399). This binding mode was supported by X-ray crystallography data, which confirmed hydrogen bonding interactions crucial for its inhibitory activity .
- Comparative Activity : When compared to structurally similar compounds, such as N1-isopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine, differences in biological activity were noted due to variations in functional groups and structural configuration .
Comparative Analysis
A comparison with other pyrazole derivatives highlights the unique properties of 1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine:
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| 1-Isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine | 5150 | PAK4 |
| N1-Isopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine | >30000 | Varies |
| Other Pyrazole Derivatives | Varies | Various |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
